N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15760018
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N5 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H19N5/c1-5-17-8-12(10(3)15-17)13-6-11-7-16(4)14-9(11)2/h7-8,13H,5-6H2,1-4H3 |
| Standard InChI Key | PITHMBDPOHUYMN-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)C)NCC2=CN(N=C2C)C |
Introduction
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole class of heterocycles. This compound is characterized by its unique structure, which includes two distinct pyrazole moieties connected by a methyl bridge to an ethyl group. The compound is primarily studied for its potential biological activities and applications in medicinal chemistry.
Key Features:
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Molecular Formula: Not explicitly provided in the available literature, but it is a derivative of pyrazoles.
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Molecular Weight: Approximately 232.32 g/mol for similar compounds.
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CAS Number: 956373-21-0.
Chemical Reactivity:
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Reactions: Typical of amines and heterocyclic compounds, including substitution and addition reactions.
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Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the structure and purity of the synthesized compound.
Synthesis Methods
The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves careful control of temperature and reaction time to maximize yield and purity. Various methods can be employed, but specific details on these methods are not extensively documented in the available literature.
Synthesis Overview:
| Method | Description |
|---|---|
| 1. Condensation Reactions | Involves combining appropriate precursors under controlled conditions. |
| 2. Alkylation Reactions | May involve the use of alkyl halides to introduce the ethyl group. |
| 3. Amination Reactions | Used to introduce the amine functionality. |
Biological Activities and Applications
Pyrazole derivatives, including N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine, are of interest in medicinal chemistry due to their potential pharmacological properties. These compounds can exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects .
Potential Applications:
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Medicinal Chemistry: Potential use in drug discovery and development.
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Pharmacological Studies: Further research is needed to elucidate the specific biological activities and therapeutic potential of this compound.
Future Directions:
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Mechanism of Action: Studies on the interaction with biological targets are crucial.
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Synthetic Optimization: Improving synthesis methods to enhance yield and purity.
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Biological Activity Screening: Comprehensive screening for various pharmacological effects.
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